1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine
Overview
Description
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which is attached to a piperidine ring substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, especially those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-bromo-5-fluorobenzaldehyde with 1-methylpiperazine in the presence of acetic acid and methanol . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced using sodium cyanoborohydride to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced with various aryl or alkyl groups using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide yield 1-(3-iodo-5-fluorobenzyl)-4-methylpiperidine.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context. The exact pathways involved vary based on the specific application and target .
Comparison with Similar Compounds
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine can be compared with other similar compounds, such as:
3-Bromo-5-fluorobenzyl bromide: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
3-Bromo-5-fluorobenzaldehyde: Another precursor that is used in the initial steps of the synthesis.
1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine: A structurally related compound with an ethyl group instead of a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c1-10-2-4-16(5-3-10)9-11-6-12(14)8-13(15)7-11/h6-8,10H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVOOYNIDKNOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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